Tyrosine Tryptophan dipeptide
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Overview
Description
Tyrosine Tryptophan dipeptide is a compound formed by the linkage of two amino acids, tyrosine and tryptophan These amino acids are essential for various biochemical processes in the body Tyrosine is known for its role in protein synthesis and as a precursor to neurotransmitters, while tryptophan is a precursor to serotonin and melatonin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine Tryptophan dipeptide can be achieved through chemical, chemoenzymatic, and enzymatic methods. Chemical synthesis involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to form peptide bonds. Chemoenzymatic synthesis uses enzymes along with chemical methods to achieve the desired product, while enzymatic synthesis relies solely on enzymes to catalyze the formation of the dipeptide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. This process includes the use of automated peptide synthesizers, which can efficiently produce large quantities of the dipeptide with high purity. The use of enzymes in industrial production is also being explored to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Tyrosine Tryptophan dipeptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the dipeptide for specific applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of alcohols
Scientific Research Applications
Tyrosine Tryptophan dipeptide has a wide range of scientific research applications. In chemistry, it can be used as a model compound to study peptide bond formation and the effects of various modifications. In biology, it can be used to investigate the roles of tyrosine and tryptophan in protein function and signaling pathways. In medicine, it has potential applications in drug development and as a therapeutic agent for various conditions. In industry, it can be used in the production of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of Tyrosine Tryptophan dipeptide involves its interaction with various molecular targets and pathways. Tyrosine can be phosphorylated by kinases, leading to the activation of signaling pathways involved in cell growth and differentiation. Tryptophan can be converted to serotonin and melatonin, which play roles in mood regulation and sleep. The combination of these two amino acids in a dipeptide form can have synergistic effects, enhancing their individual actions and providing unique benefits.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tyrosine Tryptophan dipeptide include other dipeptides formed by the combination of tyrosine and tryptophan with different amino acids. For example, Tyrosine Phenylalanine dipeptide and Tryptophan Glycine dipeptide are similar compounds that can have distinct properties and applications.
Uniqueness: The uniqueness of this compound lies in the specific combination of tyrosine and tryptophan, which can provide unique properties and potential applications not found in other dipeptides. The presence of both aromatic amino acids can enhance the dipeptide’s stability and interactions with other molecules, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPMAOOKQJYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Tyrosyl-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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